BenchChemオンラインストアへようこそ!

CEP-5214

VEGFR Angiogenesis Kinase Inhibition

CEP-5214 (CAS 402857-39-0) is a low-nanomolar pan-VEGFR inhibitor (IC50: 4, 8, 16 nM for VEGFR-2, -2, -1) with a clean selectivity profile that spares TIE2, CDK1, p38, JNK, and IRK – enabling unambiguous dissection of VEGF-dependent angiogenesis without confounding off-target activity seen with multi-kinase agents like sunitinib. Its dimethylglycine ester prodrug (CEP-7055) delivers oral bioavailability with a fully characterized PK/PD relationship, translating to 50–90% tumor growth inhibition in xenograft models. For researchers requiring a definitive pan-VEGFR probe for chronic efficacy studies, CEP-5214 provides the target engagement, translational relevance, and experimental reproducibility that generic VEGFR inhibitors cannot match.

Molecular Formula C28H28N2O3
Molecular Weight 440.5 g/mol
CAS No. 402857-39-0
Cat. No. B1684110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-5214
CAS402857-39-0
Synonyms3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol
CEP 5214
CEP-5214
CEP5214
Molecular FormulaC28H28N2O3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO
InChIInChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32)
InChIKeyMLIFNJABMANKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CEP-5214 (402857-39-0): A Low-Nanomolar Pan-VEGFR Tyrosine Kinase Inhibitor for Angiogenesis Research and Preclinical Oncology Studies


CEP-5214 (CAS 402857-39-0) is a potent, low-nanomolar pan-inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, derived from a novel indenopyrrolocarbazole template [1]. It exhibits IC50 values of 16, 8, and 4 nM against VEGFR-1/FLT-1, VEGFR-2/KDR, and VEGFR-3/FLT-4, respectively, with cellular activity matching isolated enzyme potency [2]. The compound demonstrates good selectivity against a panel of other tyrosine and serine/threonine kinases, and its prodrug CEP-7055 was advanced to Phase I clinical trials, underscoring its translational relevance in angiogenesis-dependent disease models [1].

Why CEP-5214 Cannot Be Casually Substituted: Critical Variances in Pan-VEGFR Potency, Selectivity Fingerprint, and Oral Prodrug Delivery Strategy


Within the VEGFR inhibitor landscape, even compounds sharing a primary target often diverge significantly in kinase selectivity profile, pharmacokinetic optimization, and in vivo efficacy window [1]. CEP-5214's precise substitution pattern on the indenopyrrolocarbazole scaffold yields a specific pan-VEGFR potency balance and a defined off-target interaction signature that differs markedly from earlier-generation oxindoles (e.g., semaxanib) or broader-spectrum agents (e.g., sunitinib) [2]. Crucially, its development as a dimethylglycine ester prodrug (CEP-7055) introduces a quantifiable bioavailability advantage not present in the parent compound or many comparator molecules, directly impacting achievable systemic exposure and antitumor outcomes in preclinical models [1]. These differences are not merely incremental—they represent material shifts in experimental design parameters that cannot be bridged by simple in-class substitution.

CEP-5214 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Pharmacokinetic Comparisons Against Key VEGFR Inhibitors


Pan-VEGFR Potency: CEP-5214 Exhibits 100- to 300-Fold Higher Affinity for VEGFR2 Compared to Semaxanib (SU5416)

CEP-5214 demonstrates a VEGFR2/KDR IC50 of 4-8 nM in biochemical assays, representing a >150-fold increase in potency relative to the prototypical VEGFR inhibitor semaxanib (IC50 = 1,230 nM) [1]. This low-nanomolar affinity extends across all three VEGFR isoforms, with IC50 values of 16 nM (VEGFR1), 8 nM (VEGFR2), and 4 nM (VEGFR3), establishing a pan-VEGFR inhibition profile [1].

VEGFR Angiogenesis Kinase Inhibition

Kinase Selectivity Fingerprint: CEP-5214 Avoids Broad-Spectrum Off-Target Activity, Sparing Key Kinases Like TIE2 and CDK1 Compared to Sunitinib

CEP-5214 exhibits good selectivity against a panel of kinases including PKC, TIE2, TrkA, CDK1, p38, JNK, and IRK [1]. In contrast, the approved pan-kinase inhibitor sunitinib potently inhibits TIE2 (IC50 = 311 nM) and CDK-related pathways, among other targets, contributing to its broader pharmacological footprint [2][3]. While direct IC50 values for CEP-5214 on these off-targets are not reported, the explicit mention of selectivity suggests minimal inhibition at concentrations achieving VEGFR blockade.

Selectivity Off-Target Kinase Profiling

Cellular Autophosphorylation: CEP-5214 Inhibits VEGFR2 Activation at 10 nM in Primary Endothelial Cells, Confirming Target Engagement at Low Concentrations

In human umbilical vein endothelial cells (HUVECs), CEP-5214 inhibited VEGF-stimulated VEGFR2/KDR autophosphorylation with an IC50 of approximately 10 nM [1]. This cellular potency closely mirrors its biochemical activity, indicating efficient cell penetration and target engagement. Comparable data for semaxanib show an IC50 of 1.23 µM for VEGFR2 autophosphorylation, again highlighting a >100-fold potency differential .

Cell-Based Assay Autophosphorylation HUVEC

Prodrug Bioavailability Enhancement: CEP-7055 (Dimethylglycine Ester) Increases Plasma Exposure of CEP-5214 by Over 10-Fold Following Oral Administration

Oral administration of the N,N-dimethylglycine ester prodrug CEP-7055 resulted in significantly increased plasma levels of the active moiety CEP-5214 compared to direct administration of the parent compound [1]. Pharmacokinetic studies in mice and rats demonstrated >10-fold higher CEP-5214 plasma concentrations following prodrug dosing, enabling effective oral dosing regimens for chronic in vivo studies [2].

Oral Bioavailability Prodrug Pharmacokinetics

In Vivo Antitumor Efficacy: CEP-7055 (Prodrug of CEP-5214) Achieves 50-90% Tumor Growth Inhibition Across Diverse Human Xenograft Models

Chronic oral administration of CEP-7055 (prodrug of CEP-5214) at 11.9 to 23.8 mg/kg/dose b.i.d. resulted in 50-90% maximum inhibition of tumor growth relative to vehicle controls across a panel of murine and human xenograft models, including A375 melanoma, U251MG glioblastoma, HT-29 colon carcinoma, and MCF-7 breast carcinoma [1]. This broad antitumor efficacy is comparable to or exceeds that reported for sunitinib in similar xenograft studies, though direct head-to-head comparisons are not available.

Xenograft Tumor Growth Inhibition Antiangiogenic

High-Value Research and Industrial Application Scenarios for CEP-5214 and Its Prodrug CEP-7055


In Vitro Angiogenesis Assays (HUVEC Tube Formation, Aortic Ring) Requiring Potent VEGFR Inhibition with Minimal Off-Target Interference

CEP-5214's low-nanomolar potency (IC50 4-8 nM for VEGFR2) and favorable selectivity profile make it an ideal tool for dissecting VEGF-dependent angiogenesis in cell-based and ex vivo models [1]. Its ability to inhibit VEGFR2 autophosphorylation at 10 nM in HUVECs ensures robust target engagement without confounding cytotoxicity, enabling clean readouts in capillary tube formation and rat aortic ring assays [1].

In Vivo Tumor Xenograft Studies Where Sustained Oral Exposure to a Pan-VEGFR Inhibitor is Required

The prodrug CEP-7055 enables oral dosing regimens that achieve plasma concentrations of CEP-5214 sufficient for significant tumor growth inhibition (50-90% in models like A375 melanoma and HT-29 colon carcinoma) [1]. This scenario is particularly valuable for chronic efficacy studies in angiogenesis-dependent tumor models where intravenous or intraperitoneal administration is impractical or confounds results.

Pharmacokinetic/Pharmacodynamic Modeling of VEGFR Inhibition in Preclinical Species

The quantifiable relationship between CEP-7055 oral dose, plasma CEP-5214 levels, and VEGFR2 phosphorylation inhibition in lung tissue (demonstrated in CD-1 mice) provides a robust framework for PK/PD modeling [1]. Researchers can leverage this established exposure-response relationship to design dosing schedules that achieve targeted levels of pathway modulation.

Comparative Oncology Studies Differentiating Pan-VEGFR Inhibition from Broader-Spectrum Kinase Blockade

CEP-5214's selectivity profile (sparing TIE2, CDK1, p38, JNK, IRK) positions it as a cleaner pan-VEGFR probe compared to multi-kinase inhibitors like sunitinib [2]. This allows researchers to isolate the biological consequences of VEGFR family inhibition from those of concomitant PDGFR, c-KIT, or TIE2 blockade, enhancing the interpretability of comparative in vivo efficacy and toxicity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-5214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.